An In-depth Technical Guide to 4-nitro-1H-pyrrole-2-carbohydrazide: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 4-nitro-1H-pyrrole-2-carbohydrazide: Synthesis, Properties, and Potential Applications
This technical guide provides a comprehensive overview of 4-nitro-1H-pyrrole-2-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug development. Given the limited availability of direct experimental data for this specific molecule, this document leverages established chemical principles and data from closely related analogues to present a scientifically grounded resource for researchers. We will delve into its proposed synthesis, predicted chemical and physical properties, spectral characteristics, and potential therapeutic applications, with a focus on the causal reasoning behind the presented information.
Introduction: The Significance of Pyrrole-Based Compounds
The pyrrole nucleus is a fundamental scaffold in a vast array of biologically active molecules, including natural products like heme and chlorophyll, as well as numerous synthetic drugs.[1][2] The inherent aromaticity and the electron-rich nature of the pyrrole ring make it a versatile building block in medicinal chemistry. The introduction of a carbohydrazide moiety at the 2-position and a nitro group at the 4-position is anticipated to confer unique electronic and steric properties, potentially leading to novel biological activities. Hydrazide and hydrazone derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The nitro group, a strong electron-withdrawing group, can significantly modulate the physicochemical properties and biological activity of the parent molecule.
Physicochemical and Structural Properties
| Property | Predicted/Known Value | Source/Rationale |
| Molecular Formula | C5H6N4O3 | Based on chemical structure.[5] |
| Molecular Weight | 170.13 g/mol | Calculated from the molecular formula. |
| CAS Number | 28494-48-6 | Biosynth.[6] |
| Appearance | Expected to be a solid at room temperature. | Inferred from the high melting points of related pyrrole derivatives and the precursor acid.[7][8] |
| Solubility | Likely soluble in polar organic solvents like DMSO and DMF. | Based on the solubility of similar organic compounds with polar functional groups.[8] |
| Melting Point | Not experimentally determined. | The precursor, 4-nitro-1H-pyrrole-2-carboxylic acid, has a reported melting point, suggesting the carbohydrazide will also be a solid with a defined melting point.[9] |
| Boiling Point | Not experimentally determined. | The precursor, 4-nitro-1H-pyrrole-2-carboxylic acid, has a high predicted boiling point of 435.8 °C.[10] |
| pKa | Not experimentally determined. | The presence of the acidic N-H proton on the pyrrole ring and the basic hydrazide moiety suggests amphoteric character. |
Synthesis of 4-nitro-1H-pyrrole-2-carbohydrazide
The most logical and established synthetic route to 4-nitro-1H-pyrrole-2-carbohydrazide involves the hydrazinolysis of a corresponding ester derivative of 4-nitro-1H-pyrrole-2-carboxylic acid. This multi-step synthesis starts with the nitration of a suitable pyrrole precursor followed by esterification and subsequent reaction with hydrazine hydrate.
Proposed Synthetic Workflow
Caption: Proposed synthesis of 4-nitro-1H-pyrrole-2-carbohydrazide.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Esterification of 1H-Pyrrole-2-carboxylic acid
-
Suspend 1H-pyrrole-2-carboxylic acid in an excess of absolute ethanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux the mixture until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).
-
Extract the ethyl 1H-pyrrole-2-carboxylate with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography or recrystallization.
Step 2: Nitration of Ethyl 1H-pyrrole-2-carboxylate
Rationale: Direct nitration of the pyrrole ring is a well-established electrophilic aromatic substitution. The reaction with nitric acid in acetic anhydride is known to produce a mixture of 2-nitro and 3-nitro isomers, with the 2-nitro product often being the major product when the 2-position is unsubstituted. For a 2-substituted pyrrole, nitration is expected to occur at the 4- and 5-positions. The use of acetic anhydride generates acetyl nitrate, a milder nitrating agent, which is suitable for the reactive pyrrole ring.[1]
-
Dissolve ethyl 1H-pyrrole-2-carboxylate in acetic anhydride and cool the solution in an ice-salt bath.
-
Slowly add a solution of fuming nitric acid in acetic anhydride while maintaining a low temperature.
-
Stir the reaction mixture at a low temperature for a specified duration, monitoring the progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.
-
Filter the solid, wash with cold water until neutral, and dry.
-
Separate the isomers (4-nitro and 5-nitro) by column chromatography to isolate the desired ethyl 4-nitro-1H-pyrrole-2-carboxylate.
Step 3: Hydrazinolysis of Ethyl 4-nitro-1H-pyrrole-2-carboxylate
Rationale: The conversion of an ester to a carbohydrazide is a standard nucleophilic acyl substitution reaction. Hydrazine hydrate acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This method is widely used for the synthesis of various carbohydrazides.[11]
-
Dissolve ethyl 4-nitro-1H-pyrrole-2-carboxylate in a suitable solvent, such as ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the reaction mixture for several hours, monitoring the disappearance of the starting ester by TLC.
-
Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Filter the precipitated 4-nitro-1H-pyrrole-2-carbohydrazide, wash with a small amount of cold ethanol, and dry under vacuum.
Spectral Characterization (Predicted)
The structural confirmation of the synthesized 4-nitro-1H-pyrrole-2-carbohydrazide would rely on standard spectroscopic techniques. Based on the analysis of related compounds, the following spectral data are anticipated:
-
¹H NMR (DMSO-d₆, δ ppm):
-
A singlet for the pyrrole N-H proton (around 12.0-12.5 ppm).
-
Two distinct signals for the pyrrole ring protons, likely appearing as doublets or singlets in the aromatic region (around 7.0-8.5 ppm).
-
A broad singlet for the -NH-NH₂ protons of the hydrazide group (around 9.5-10.0 ppm for the CONH and a broader signal for the NH₂ around 4.5-5.0 ppm).
-
-
¹³C NMR (DMSO-d₆, δ ppm):
-
A signal for the carbonyl carbon of the hydrazide (around 160-165 ppm).
-
Signals for the carbon atoms of the pyrrole ring (in the range of 110-140 ppm). The carbon bearing the nitro group would be significantly deshielded.
-
-
FTIR (KBr, cm⁻¹):
-
N-H stretching vibrations for the pyrrole NH and the hydrazide NH₂ groups (in the range of 3100-3400 cm⁻¹).[7]
-
A strong C=O stretching vibration for the amide carbonyl of the hydrazide (around 1650-1680 cm⁻¹).[7]
-
Asymmetric and symmetric stretching vibrations for the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively).[7]
-
N-H bending vibrations (around 1620-1650 cm⁻¹).[7]
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 170.04).
-
Reactivity and Potential Applications
The chemical reactivity of 4-nitro-1H-pyrrole-2-carbohydrazide is dictated by its functional groups: the pyrrole ring, the nitro group, and the carbohydrazide moiety.
Chemical Reactivity
The carbohydrazide group is a versatile functional handle for further synthetic modifications. A key reaction is the condensation with aldehydes or ketones to form the corresponding Schiff bases (hydrazones). This reaction is typically carried out by refluxing equimolar amounts of the carbohydrazide and the carbonyl compound in a protic solvent like ethanol with a catalytic amount of acid.[7][12]
Caption: Formation of Schiff bases from 4-nitro-1H-pyrrole-2-carbohydrazide.
Potential Biological Applications
Derivatives of pyrrole-2-carbohydrazide have been reported to possess a wide spectrum of biological activities. The introduction of the nitro group is a common strategy in medicinal chemistry to enhance antimicrobial and antiparasitic activities.
-
Antimicrobial and Antifungal Activity: Many pyrrole derivatives exhibit potent antibacterial and antifungal properties.[4][12] The presence of the nitro group in the target molecule may enhance its efficacy against various microbial strains.
-
Antitubercular Activity: Some benzylidene pyrrole-2-carbohydrazide derivatives have shown promising activity against Mycobacterium tuberculosis.[7] It is plausible that 4-nitro-1H-pyrrole-2-carbohydrazide and its derivatives could also be investigated as potential antitubercular agents.
-
Anticancer Activity: The pyrrole and hydrazone moieties are present in several anticancer agents.[3] The ability of the carbohydrazide to form various hydrazones allows for the generation of a library of compounds for screening against different cancer cell lines.
-
Enzyme Inhibition: Pyrrole-2-carbohydrazide derivatives have been designed as inhibitors of enzymes such as enoyl-acyl carrier protein (ACP) reductase, a key enzyme in bacterial fatty acid synthesis.[7] The specific substitution pattern of 4-nitro-1H-pyrrole-2-carbohydrazide may lead to the inhibition of other therapeutically relevant enzymes.
Conclusion
4-nitro-1H-pyrrole-2-carbohydrazide is a promising, yet underexplored, heterocyclic compound. This guide has provided a comprehensive theoretical framework for its synthesis, characterization, and potential applications based on established chemical principles and data from related structures. The proposed synthetic pathway offers a clear and feasible route for its preparation in the laboratory. The predicted spectral data will be invaluable for its structural elucidation. The potential for this molecule to serve as a scaffold for the development of new therapeutic agents, particularly in the areas of infectious diseases and oncology, warrants further investigation by the scientific community.
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